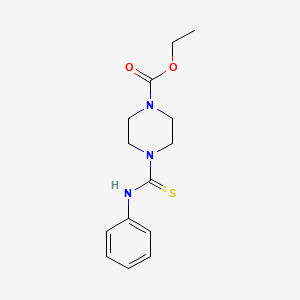

Ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H19N3O2S and a molecular weight of 293.39 g/mol.

Vorbereitungsmethoden

The synthesis of Ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate typically involves the reaction of ethyl piperazinecarboxylate with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

Substitution: Nucleophilic substitution reactions can occur, where the phenylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: This compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.

Medicine: Preliminary studies suggest that it may have therapeutic potential in the treatment of certain diseases, although further research is needed to confirm its efficacy and safety.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The thioxomethyl group may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

Ethyl 4-((phenylamino)carbonyl)piperazinecarboxylate: This compound has a carbonyl group instead of a thioxomethyl group, which may result in different reactivity and biological activity.

Ethyl 4-((phenylamino)methyl)piperazinecarboxylate: The absence of the thioxo group in this compound may lead to reduced redox activity and different interactions with molecular targets.

The uniqueness of this compound lies in its thioxomethyl group, which imparts distinct chemical and biological properties compared to its analogs .

Biologische Aktivität

Ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and central nervous system (CNS) effects. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving piperazine derivatives and phenylcarbamothioic acid. The general synthetic route includes:

- Formation of the piperazine core : Piperazine is reacted with phenylcarbamothioic acid to form the thioamide derivative.

- Carboxylation : The thioamide is subsequently treated with ethyl chloroformate to introduce the ethoxycarbonyl group.

The resulting compound features a piperazine ring, which is known for its versatility in biological applications due to its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promising results in inhibiting cancer cell proliferation, particularly against pancreatic carcinoma cell lines.

- IC50 Values : In vitro studies demonstrated that related compounds exhibited IC50 values ranging from 4.5 μM to 10.7 μM against PANC-1 cells, indicating significant anti-proliferative effects .

| Compound ID | IC50 (μM) |

|---|---|

| 7a | 10.70 ± 0.55 |

| 7b | 4.50 ± 0.72 |

| 8a | 6.00 ± 0.41 |

These findings suggest that modifications on the piperazine scaffold can enhance anticancer activity, emphasizing the importance of SAR studies.

Central Nervous System Effects

The compound also exhibits potential anxiolytic effects, similar to other piperazine derivatives. In behavioral tests such as the elevated plus maze and light-dark box tests, compounds related to this compound demonstrated significant anxiolytic-like activity .

Study on Cancer Cell Lines

A comprehensive evaluation of various derivatives of piperazine-based compounds was conducted on a panel of human cancer cell lines, including breast (MCF7), lung (A549), and pancreatic (PANC-1) cancers. The study aimed to establish a correlation between structural modifications and biological activity.

- Results : Compounds with lipophilic substituents showed enhanced cytotoxicity, suggesting that increased lipophilicity may facilitate membrane permeability and subsequent cellular uptake .

Evaluation of Anxiolytic Activity

In another study focusing on central pharmacological activity, derivatives including this compound were evaluated for their anxiolytic effects in animal models. The results indicated a significant reduction in anxiety-like behaviors, reinforcing the potential therapeutic applications for anxiety disorders .

Eigenschaften

IUPAC Name |

ethyl 4-(phenylcarbamothioyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-2-19-14(18)17-10-8-16(9-11-17)13(20)15-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSUJIFFJBSYAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.